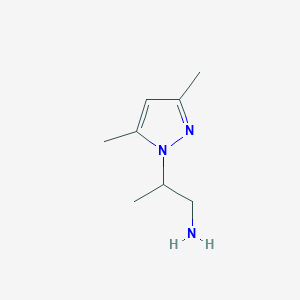

2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

Description

Propriétés

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-6-4-7(2)11(10-6)8(3)5-9/h4,8H,5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPITZCIPRYHOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)CN)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956352-78-6 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine typically involves the reaction of 3,5-dimethylpyrazole with a suitable alkylating agent. One common method is the alkylation of 3,5-dimethylpyrazole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar alkylation reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution with electrophilic reagents. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 6 hr | N-Methyl-2-(3,5-dimethylpyrazolyl)propylamine |

| Acylation | AcCl, Et₃N | THF, 0°C → RT, 12 hr | N-Acetyl-2-(3,5-dimethylpyrazolyl)propylamine |

Oxidation and Reduction

The pyrazole ring’s electron density and amine group dictate redox behavior:

-

Oxidation : Reacts with H₂O₂ or KMnO₄ to form pyrazole N-oxides, altering ring electronics.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring to a pyrazoline intermediate.

Key Findings:

-

Oxidation increases polarity, enhancing solubility in polar solvents.

-

Reduced intermediates show increased flexibility for cyclization.

Cyclization and Heterocycle Formation

The amine group participates in intramolecular cyclization:

-

With Carbonyls : Condenses with aldehydes/ketones to form imidazolidine or pyrazolo[1,5-a]pyrimidine derivatives .

-

With Isocyanates : Forms urea-linked macrocycles under mild conditions .

Example Reaction Pathway :

Biological Interactions

The compound inhibits bacterial enzymes via hydrogen bonding and hydrophobic interactions:

-

NDM-1 β-Lactamase Inhibition : Binds to LYS216 and ILE203 residues, disrupting antibiotic resistance mechanisms .

-

Antimicrobial Activity : Methyl groups enhance lipophilicity, improving membrane penetration .

| Target Enzyme | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| NDM-1 β-Lactamase | -7.1 | H-bond (pyrazole N), hydrophobic |

| Cytochrome P450 | -6.8 | π-Stacking (pyrazole ring) |

Tautomerism and Electronic Effects

The pyrazole ring exhibits tautomerism, influencing reactivity:

-

3(5)-Tautomer Interconversion : Rapid equilibration in solution affects regioselectivity in cycloadditions .

-

Substituent Effects : 3,5-Dimethyl groups stabilize the 1H-tautomer, directing electrophiles to the 4-position .

Electronic Distribution (MEP Analysis) :

Comparative Reactivity with Analogues

Substituent variations significantly alter reactivity:

| Compound | Reactivity Profile | Unique Feature |

|---|---|---|

| 3-(1-Isopropylpyrazolyl)propan-1-amine | Enhanced steric hindrance slows acylation | Isopropyl group limits access to amine |

| 1-(3,5-Dimethylpyrazolyl)propan-2-amine | Secondary amine favors Schiff base formation | Branched chain increases stability |

Applications De Recherche Scientifique

Biological Activities

Research indicates that 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine exhibits various biological activities that may be leveraged for therapeutic purposes:

- Antitumor Activity : Studies have shown that pyrazole derivatives can exhibit cytotoxic effects against certain cancer cell lines, suggesting potential applications in oncology .

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis .

- Neuroprotective Effects : Preliminary research suggests that this compound may offer protective effects against neurodegenerative diseases by inhibiting apoptotic pathways .

Medicinal Chemistry Applications

In medicinal chemistry, the unique structure of this compound allows it to serve as a scaffold for the development of new pharmaceutical agents. Its derivatives can be designed to enhance potency and selectivity against specific biological targets.

Case Study: Synthesis of Anticancer Agents

A notable study involved the synthesis of novel pyrazole derivatives based on the structure of this compound. These derivatives were evaluated for their anticancer activity against various cell lines, demonstrating significant cytotoxicity and providing a foundation for further drug development .

Agricultural Science Applications

The compound's biological activity extends to agricultural science, where it can be utilized in developing agrochemicals:

- Pesticide Development : The pyrazole moiety is known for its insecticidal properties. Compounds derived from this compound may be explored as potential pesticides to control agricultural pests effectively .

- Herbicide Research : Research into the herbicidal properties of pyrazole derivatives suggests that they may inhibit specific enzymes in plants, offering a pathway for developing selective herbicides .

Material Science Applications

In material science, compounds like this compound are being investigated for their potential use in creating advanced materials:

- Polymer Chemistry : The incorporation of pyrazole units into polymer backbones may impart desirable thermal and mechanical properties, making them suitable for high-performance applications .

- Nanotechnology : Research is ongoing into the use of pyrazole-based compounds in nanomaterials for applications in electronics and photonics due to their unique electronic properties .

Mécanisme D'action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

The structural and functional variations among pyrazole-based amines significantly influence their physicochemical and biological properties. Below is a comparative analysis with key analogs:

Key Observations:

- Functional Group Variations : Replacing the primary amine with an amide () or thioamide () alters polarity and hydrogen-bonding capacity, impacting solubility and stability.

Physicochemical Properties

- Solubility : The primary amine group in the target compound likely confers higher water solubility compared to its amide or thioamide analogs, which are more lipophilic .

- Basicity : The amine’s basicity (pKa ~9–10) contrasts with the neutral amide and acidic thioamide derivatives, affecting reactivity in protonation-dependent applications.

- Thermal Stability : Pyrazole rings generally enhance thermal stability; however, the absence of crystallographic data for the target compound limits direct comparisons with structurally characterized analogs like ’s propanamide derivative .

Activité Biologique

2-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-1-amine, also known as 1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-amine, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C8H15N3

- Molecular Weight : 153.23 g/mol

- CAS Number : 956352-78-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with propanamine under controlled conditions. Techniques such as NMR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown effectiveness in reducing the viability of A549 lung cancer cells, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in treating inflammatory diseases .

Study 1: Anticancer Activity

A study investigating various pyrazole derivatives found that this compound significantly reduced the viability of A549 cells by approximately 34% compared to control groups. The study concluded that this compound could be further explored for development into a chemotherapeutic agent .

Study 2: Antioxidant Evaluation

In a separate evaluation of antioxidant activity using DPPH and ABTS assays, this compound exhibited a notable capacity to reduce oxidative stress markers in human cell lines. This suggests its potential utility in formulations aimed at combating oxidative damage .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers synthesize 2-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine with high purity?

- Methodology : The synthesis typically involves coupling 3,5-dimethylpyrazole with a propan-1-amine derivative under controlled conditions. Key steps include:

- Using alkylation reagents (e.g., bromopropane) in anhydrous solvents like THF or DMF.

- Optimizing reaction temperature (60–80°C) to minimize side products.

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Q. What spectroscopic techniques are critical for structural identification of this compound?

- Approach :

- ¹H NMR : Peaks at δ 1.2–1.5 ppm (methylene protons of propan-1-amine), δ 2.2–2.4 ppm (methyl groups on pyrazole), and δ 5.8–6.1 ppm (pyrazole ring protons).

- IR Spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N-H amine), ~1600 cm⁻¹ (C=N pyrazole).

- Mass Spectrometry : Molecular ion peak at m/z 153.23 (C₈H₁₅N₃) .

Q. How can researchers assess the compound’s stability under different solvent conditions?

- Experimental Design :

- Dissolve the compound in polar (e.g., DMSO, water) and non-polar solvents (e.g., hexane).

- Monitor degradation via UV-Vis spectroscopy (absorbance at λ ~270 nm) over 48 hours.

- Storage at 2–8°C in sealed, dry containers prevents hydrolysis of the amine group .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in derivatives of this compound?

- Crystallography Workflow :

- Use SHELXTL or SHELXL for single-crystal X-ray refinement. Parameters include R₁ < 0.05 and wR₂ < 0.10.

- Address disorder in the pyrazole ring using PART instructions and anisotropic displacement parameters.

- Validate the structure with PLATON’s ADDSYM to detect missed symmetry .

Q. How can conflicting data on tautomeric forms of the pyrazole ring be resolved?

- Analytical Strategies :

- Variable-Temperature NMR : Monitor proton shifts between 3,5-dimethylpyrazole and its tautomers.

- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes (B3LYP/6-31G* basis set).

- X-ray Photoelectron Spectroscopy (XPS) : Analyze N 1s binding energies to distinguish between amine and imine configurations .

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

- Risk Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.